molecular formula C31H49N3O9S B590708 N-Methylleukotriene C4 CAS No. 131391-65-6

N-Methylleukotriene C4

Cat. No.: B590708
CAS No.: 131391-65-6
M. Wt: 639.8
InChI Key: FPLBRCJNODNRQZ-LZHUJPGBSA-N
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Description

N-Methylleukotriene C4 is a synthetic analog of leukotriene C4, a naturally occurring cysteinyl leukotriene. Leukotriene C4 is produced by neutrophils, macrophages, mast cells, and through transcellular metabolism in platelets. It is a key component of the slow-reacting substance of anaphylaxis and exhibits potent smooth muscle contracting activity. This compound is designed to mimic the biological activity of leukotriene C4 but with enhanced stability and resistance to metabolic degradation .

Scientific Research Applications

N-Methylleukotriene C4 has a wide range of applications in scientific research:

Future Directions

The future directions of N-Methylleukotriene C4 research could involve further exploration of its role as a potent and selective CysLT2 receptor agonist . This could help to elucidate its biological roles and potential applications in medical and pharmaceutical research .

Biochemical Analysis

Biochemical Properties

N-Methylleukotriene C4 is involved in various biochemical reactions. It interacts with the CysLT2 receptor, exhibiting EC50 values of 122 and > 2000 nM at the human CysLT2 and CysLT1 receptors, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CysLT2 receptor, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the CysLT2 receptor. This interaction can lead to changes in gene expression and potentially influence enzyme inhibition or activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylleukotriene C4 is synthesized through the conjugation of glutathione to leukotriene A4, followed by methylation. The reaction typically involves the use of specific enzymes such as leukotriene C4 synthase to catalyze the conjugation process. The methylation step is achieved using methylating agents under controlled conditions to ensure the selective formation of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using bioreactors to cultivate cells that produce the necessary enzymes. The process includes the extraction and purification of the compound using techniques such as chromatography and crystallization to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-Methylleukotriene C4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-Methylleukotriene C4 is unique due to its enhanced stability and resistance to metabolic degradation compared to leukotriene C4. This makes it a valuable tool in research for studying leukotriene pathways without the rapid degradation that complicates the use of natural leukotrienes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of N-Methylleukotriene C4 involves the conversion of LTA4 to LTC4, which is then methylated to form N-Methylleukotriene C4.", "Starting Materials": [ "5S,6R,7E,9E,11Z,14Z)-5,6-epoxyicosa-7,9,11,14-tetraenoic acid (LTA4)", "Glutathione", "Methionine", "Adenosine triphosphate (ATP)", "S-adenosylmethionine (SAM)" ], "Reaction": [ "LTA4 is conjugated with glutathione to form LTC4 with the help of the enzyme LTC4 synthase.", "LTC4 is then methylated at the N-terminal amine group by the enzyme N-Methyltransferase with SAM as the methyl donor to form N-Methylleukotriene C4.", "The reaction requires the presence of ATP and magnesium ions as cofactors." ] }

CAS No.

131391-65-6

Molecular Formula

C31H49N3O9S

Molecular Weight

639.8

InChI Key

FPLBRCJNODNRQZ-LZHUJPGBSA-N

Appearance

Assay:≥97%A solution in ethanol

Synonyms

N-methyl LTC4

Origin of Product

United States

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